z2-Tocopherol
z2-Tocopherol
Internal standard for tocopherols and tocotrienols
(±)-5,7-Dimethyltocol is a form of tocopherol. It has similar antioxidant activity to α-tocol, but lower activity than γ-tocol, in antioxidant assays using menhaden oil or squalene as substrates. It also increases microviscosity of rat liver liposomes containing phosphatidylcholine (PC) by 70.6% when used at a molar ratio of 0.2 to PC. (±)-Dimethyltocol has been used as an internal standard for the quantification of 5,7-tocol, α- and γ-tocopherol, and α- and γ-tocopheryl quinone by HPLC.
(±)-5,7-Dimethyltocol is a form of tocopherol. It has similar antioxidant activity to α-tocol, but lower activity than γ-tocol, in antioxidant assays using menhaden oil or squalene as substrates. It also increases microviscosity of rat liver liposomes containing phosphatidylcholine (PC) by 70.6% when used at a molar ratio of 0.2 to PC. (±)-Dimethyltocol has been used as an internal standard for the quantification of 5,7-tocol, α- and γ-tocopherol, and α- and γ-tocopheryl quinone by HPLC.
Brand Name:
Vulcanchem
CAS No.:
493-35-6
VCID:
VC21244353
InChI:
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3
SMILES:
CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C
Molecular Formula:
C28H48O2
Molecular Weight:
416.7 g/mol
z2-Tocopherol
CAS No.: 493-35-6
Cat. No.: VC21244353
Molecular Formula: C28H48O2
Molecular Weight: 416.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Internal standard for tocopherols and tocotrienols (±)-5,7-Dimethyltocol is a form of tocopherol. It has similar antioxidant activity to α-tocol, but lower activity than γ-tocol, in antioxidant assays using menhaden oil or squalene as substrates. It also increases microviscosity of rat liver liposomes containing phosphatidylcholine (PC) by 70.6% when used at a molar ratio of 0.2 to PC. (±)-Dimethyltocol has been used as an internal standard for the quantification of 5,7-tocol, α- and γ-tocopherol, and α- and γ-tocopheryl quinone by HPLC. |
|---|---|
| CAS No. | 493-35-6 |
| Molecular Formula | C28H48O2 |
| Molecular Weight | 416.7 g/mol |
| IUPAC Name | 2,5,7-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
| Standard InChI | InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)27(29)23(5)19-26(25)30-28/h19-22,29H,8-18H2,1-7H3 |
| Standard InChI Key | WZVWUSABZGIQJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C |
| Canonical SMILES | CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C |
| Appearance | Unit:50 mg/ml 1mlSolvent:hexanePurity:TLC 95% ; GC 98%; HPLC 98%Physical liquid |
| Melting Point | -4°C |
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